N'-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-cyclopropylethanediamide
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Overview
Description
N'-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-cyclopropylethanediamide is a synthetic organic compound with a complex chemical structure that integrates various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-cyclopropylethanediamide can be achieved through multi-step organic synthesis. Key steps typically include the introduction of the sulfonyl group to the benzene ring, followed by the formation of the furan ring and the subsequent addition of the cyclopropyl and ethylenediamide moieties. Specific reagents and catalysts are used at each step to ensure the desired chemical transformations occur efficiently.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound often involves optimized reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, automated synthesis platforms, and continuous flow systems to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N'-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-cyclopropylethanediamide undergoes several types of chemical reactions, including:
Oxidation: : The furan ring can undergo oxidative cleavage under specific conditions.
Reduction: : Reduction of the sulfonyl group to a sulfide may occur under strong reducing conditions.
Substitution: : The chloro group on the benzene ring can be substituted by various nucleophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: : Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often employed.
Substitution: : Nucleophiles like hydroxide ions or amines are used under basic conditions.
Major Products
Oxidation: : Cleavage products from the furan ring.
Reduction: : Sulfide derivatives of the original compound.
Substitution: : Substituted benzenes with various functional groups replacing the chloro group.
Scientific Research Applications
N'-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-cyclopropylethanediamide is utilized in scientific research due to its diverse chemical properties. In chemistry , it serves as a model compound for studying complex organic reactions. In biology , its derivatives may exhibit bioactive properties, making it a candidate for drug discovery and development. In medicine , it could potentially be developed into therapeutic agents targeting specific molecular pathways. Industrial applications include its use as a precursor for the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of N'-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-cyclopropylethanediamide involves its interaction with specific molecular targets, potentially including enzymes and receptors. The sulfonyl and furan groups may participate in hydrogen bonding and hydrophobic interactions, while the cyclopropyl group could confer rigidity to the molecule, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
N'-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-cyclopropylethanediamide can be compared with other compounds that possess similar functional groups or structural motifs. For instance:
N'-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-cyclopropylethanediamide: : Substitution of furan with thiophene may alter electronic properties and reactivity.
N'-[2-(4-methylbenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-cyclopropylethanediamide: : Replacement of the chloro group with a methyl group could influence steric interactions and biological activity.
These comparisons highlight the uniqueness of this compound in terms of its chemical and biological properties.
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)ethyl]-N'-cyclopropyloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O5S/c18-11-3-7-13(8-4-11)26(23,24)15(14-2-1-9-25-14)10-19-16(21)17(22)20-12-5-6-12/h1-4,7-9,12,15H,5-6,10H2,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOSGMQDTYARONQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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